molecular formula C9H15NO2 B072715 Ethyl 2-amino-1-cyclohexene-1-carboxylate CAS No. 1128-00-3

Ethyl 2-amino-1-cyclohexene-1-carboxylate

Cat. No.: B072715
CAS No.: 1128-00-3
M. Wt: 169.22 g/mol
InChI Key: JBZVWABPSHNPIK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-cyclohexene-1-carboxylate is an organic compound with the molecular formula C9H15NO2. It is a derivative of cyclohexene, featuring an amino group and an ethyl ester functional group.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-1-cyclohexene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

Ethyl 2-amino-1-cyclohexene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-cyclohexene-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    Ethyl 2-amino-1-cyclopentene-1-carboxylate: Similar structure but with a five-membered ring.

    Ethyl 2-amino-1-cycloheptene-1-carboxylate: Similar structure but with a seven-membered ring.

    Ethyl 2-amino-1-cyclohexane-1-carboxylate: Similar structure but with a saturated ring.

Uniqueness: Ethyl 2-amino-1-cyclohexene-1-carboxylate is unique due to its specific ring size and the presence of both an amino group and an ethyl ester functional group.

Properties

IUPAC Name

ethyl 2-aminocyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZVWABPSHNPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90310322
Record name Ethyl 2-aminocyclohex-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1128-00-3
Record name 1128-00-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225254
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-aminocyclohex-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 7N-ammonia-methanol solution, 170 g of ethyl 2-oxocyclohexanecarboxylate was added and stirred for an overnight at room temperature. Concentrating the solvent under reduced pressure, crude crystals were obtained, which were recrystallized from ethyl acetate-n-hexane to provide 152 g (90%) of 2-aminocyclohex-1-enecarboxylic acid ethyl ester.
Quantity
0 (± 1) mol
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170 g
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Synthesis routes and methods II

Procedure details

Into 7N-ammonia-methanol solution, 170 g of ethyl 2-oxocyclohexanecarboxylate was added and stirred for an overnight at room temperature. Distilling the solvent off under reduced pressure, the resulting crude crystalline product was recrystallized from ethyl acetate-n-hexane to provide 152 g (90%) of ethyl 2-aminocyclohex-1-enecarboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-1-cyclohexene-1-carboxylate
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Ethyl 2-amino-1-cyclohexene-1-carboxylate
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Ethyl 2-amino-1-cyclohexene-1-carboxylate
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Ethyl 2-amino-1-cyclohexene-1-carboxylate
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Ethyl 2-amino-1-cyclohexene-1-carboxylate
Reactant of Route 6
Ethyl 2-amino-1-cyclohexene-1-carboxylate

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